molecular formula C29H36N6O6S B14514143 L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine CAS No. 63284-27-5

L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine

Cat. No.: B14514143
CAS No.: 63284-27-5
M. Wt: 596.7 g/mol
InChI Key: XHSBCFIFCQPWNU-XWGVYQGASA-N
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Description

L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine: is a synthetic peptide composed of five amino acids: L-phenylalanine, glycine, glycine, L-tryptophan, and L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, L-methionine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-tryptophan, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine, glycine, and L-phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used for coupling reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid used in protein synthesis.

    L-Tryptophan: A precursor to serotonin and melatonin.

    L-Methionine: An essential amino acid involved in methylation reactions.

Uniqueness

L-Phenylalanylglycylglycyl-L-tryptophyl-L-methionine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties

Properties

CAS No.

63284-27-5

Molecular Formula

C29H36N6O6S

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-23(29(40)41)35-28(39)24(14-19-15-31-22-10-6-5-9-20(19)22)34-26(37)17-32-25(36)16-33-27(38)21(30)13-18-7-3-2-4-8-18/h2-10,15,21,23-24,31H,11-14,16-17,30H2,1H3,(H,32,36)(H,33,38)(H,34,37)(H,35,39)(H,40,41)/t21-,23-,24-/m0/s1

InChI Key

XHSBCFIFCQPWNU-XWGVYQGASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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